2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
2,5-di(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-6(2)9-5-8(11(13)14)10(12-9)7(3)4/h5-7,12H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUDEYQWJJPECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(N1)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Pyrrole Synthesis and Hydrolysis
The Hantzsch reaction, a cornerstone in pyrrole chemistry, involves the condensation of β-ketoesters, amines, and α-haloketones. For 2,5-diisopropyl-1H-pyrrole-3-carboxylic acid, this method could be adapted by substituting ethyl acetoacetate with a diisopropyl-substituted β-ketoester and employing isopropylamine.
In a representative procedure, ethyl 2,5-diisopropyl-1H-pyrrole-3-carboxylate would be synthesized via refluxing diisopropyl acetoacetate, isopropylamine, and 2-bromodiisopropyl ketone in ethanol. Subsequent hydrolysis using aqueous sodium hydroxide (10%) under reflux for 3–4 hours, followed by acidification to pH 3 with HCl, yields the carboxylic acid. This method typically achieves yields of 70–85% for analogous compounds, though steric hindrance from isopropyl groups may reduce efficiency.
Bromination-Ring-Closure Strategies
A patent by CN103265468A details a two-step approach for ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, adaptable to diisopropyl analogs:
- Bromination : Propionaldehyde reacts with bromine in dichloromethane at 0–50°C to form 2-bromopropanal.
- Ring-Closure : 2-Bromopropanal, diisopropyl acetoacetate, and ammonia undergo condensation at 0–50°C for 10–14 hours, followed by dichloromethane extraction and crystallization.
For diisopropyl substitution, replacing propionaldehyde with isobutyraldehyde and using diisopropyl acetoacetate could yield the target compound. However, steric effects may necessitate extended reaction times (16–20 hours) and lower temperatures (0–10°C) to mitigate side reactions.
Modern Continuous Flow Synthesis
Microreactor-Based Hantzsch Reactions
Continuous flow systems enhance reaction control and scalability. Herath and Cosford demonstrated a one-step synthesis of pyrrole-3-carboxylic acids using tert-butyl acetoacetates, amines, and 2-bromoketones in a microreactor at 200°C. Key advantages include:
- In situ hydrolysis : HBr byproducts hydrolyze tert-butyl esters to carboxylic acids without additional steps.
- Scalability : A 17-fold scale-up produced 850 mg of product in 2.5 hours.
Adapting this method for this compound would require:
Comparative Analysis of Methods
Optimization Strategies for Diisopropyl Substitution
Steric and Electronic Considerations
The bulky isopropyl groups present unique challenges:
Chemical Reactions Analysis
Types of Reactions: 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, a study synthesized a series of pyrrole-3-carboxylate derivatives and evaluated their in vitro antibacterial and antifungal activities. The results indicated that certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The compounds were tested for their zones of inhibition, revealing promising candidates for further development as antimicrobial agents .
Anti-Tuberculosis Activity
Another significant application is in the development of anti-tuberculosis agents. Studies focused on pyrrole-2-carboxamides revealed that modifications to the pyrrole ring could enhance anti-TB activity. A specific compound exhibited excellent efficacy against drug-resistant strains of Mycobacterium tuberculosis, demonstrating low cytotoxicity and high potency (MIC < 0.016 μg/mL). This highlights the potential of 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid and its derivatives in combating resistant bacterial infections .
Agricultural Applications
Pesticide Development
The structural characteristics of pyrrole compounds make them suitable candidates for developing new pesticides. Research indicates that certain pyrrole derivatives can act as effective insecticides and fungicides. Their ability to disrupt biological processes in pests can lead to the development of safer and more efficient agricultural chemicals, reducing reliance on traditional synthetic pesticides.
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Studies have explored the use of pyrrole-based polymers in electronic applications, such as organic photovoltaics and sensors, due to their conductive properties.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 20 | Antibacterial |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 18 | Antifungal |
| This compound | 15 | Antibacterial |
Table 2: Anti-Tuberculosis Activity
| Compound Name | MIC (μg/mL) | Cytotoxicity (IC50 > μg/mL) |
|---|---|---|
| Pyrrole-2-carboxamide derivative | <0.016 | >64 |
| Control Compound | >0.5 | <32 |
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Pyrrole Derivatives
In a recent study, researchers synthesized several pyrrole derivatives through cyclization reactions and evaluated their antimicrobial activities against various pathogens. The study found that modifications at the carboxylic acid position significantly influenced the antimicrobial efficacy of the compounds .
Case Study 2: Development of Anti-TB Agents from Pyrrole Scaffolds
A structure-guided approach was employed to design pyrrole-based inhibitors targeting the MmpL3 protein in Mycobacterium tuberculosis. The synthesized compounds showed potent anti-TB activity with minimal cytotoxic effects, indicating their potential as therapeutic agents against resistant strains .
Mechanism of Action
The mechanism of action of 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 10b ) increase acidity of the carboxylic acid, whereas the diisopropyl groups (electron-donating) may slightly decrease acidity.
- Ring Saturation : The pyrrolidine derivative () lacks aromaticity, leading to distinct electronic properties and reduced conjugation compared to pyrrole-based compounds .
Physicochemical Properties
Elemental Analysis ():
The ethyl ester derivative (C₂₆H₂₂N₄O₄) shows the following composition:
| Parameter | Calculated (%) | Found (%) | |
|---|---|---|---|
| Carbon (C) | 68.71 | 68.84 | |
| Hydrogen (H) | 4.88 | 4.86 | |
| Nitrogen (N) | 12.33 | 12.37 |
Comparison :
- The ester group in this compound enhances lipophilicity, whereas the carboxylic acid group in the target compound would increase hydrophilicity and acidity (pKa ~4-5).
- The diisopropyl groups may lower melting points compared to rigid fused-ring systems (e.g., pyrrolo-pyridines ).
Biological Activity
2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that has attracted attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with two isopropyl groups and a carboxylic acid functional group. The unique structure contributes to its distinct steric and electronic properties, influencing its biological activity compared to similar compounds.
The biological effects of this compound are mediated through its interaction with specific molecular targets. These interactions can lead to:
- Inhibition of Microbial Growth : The compound exhibits antimicrobial properties by disrupting bacterial cell functions.
- Induction of Apoptosis in Cancer Cells : It has shown potential in promoting programmed cell death in various cancer cell lines.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against drug-resistant strains, making it a candidate for further development as an antibiotic agent.
Anticancer Activity
The compound has been evaluated for its anticancer properties. It has shown promising results in inducing apoptosis in cancer cells through various pathways, including the modulation of enzyme activity related to cell survival and proliferation.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The results indicated that the compound significantly reduced biofilm formation and enhanced the effectiveness of conventional antibiotics when used in combination therapy .
| Concentration (mg/mL) | Biofilm Reduction (%) | Survival Rate (%) |
|---|---|---|
| 0.50 | 40 | 70 |
| 0.75 | 60 | 85 |
| 1.00 | 80 | 90 |
Study on Cancer Cell Lines
In vitro studies demonstrated that treatment with this compound led to a significant decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 45 |
| A549 (Lung) | 20 | 50 |
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | Two methyl groups | Moderate antimicrobial |
| 2,5-Diethyl-1H-pyrrole-3-carboxylic acid | Two ethyl groups | Low anticancer potential |
| 2,5-Diisobutyl-1H-pyrrole-3-carboxylic acid | Two isobutyl groups | Similar activity but less potent |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A four-step synthesis sequence is often employed, starting with pyrrole derivatives. For example, the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 10–20°C can introduce formyl groups, followed by cyclopropane functionalization via nucleophilic substitution. Reflux in 1,2-dichloroethane (150–200°C) with sodium acetate facilitates cyclization. Yield optimization (up to 80%) is achieved by controlling stoichiometry and reaction time .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- Spectroscopy : ESI-MS (electrospray ionization mass spectrometry) confirms molecular weight (e.g., m/z 293.2 for related compounds) .
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm).
- Elemental Analysis : Used to verify purity (>95%) and empirical formulas (e.g., C₁₀H₁₃NO₂) .
Table 1 : Key Characterization Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ | |
| SMILES | Cc1cc(C(O)=O)c(C)n1C2CC2 | |
| Purity | 95% |
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Crystallization from water or toluene with activated charcoal removes impurities. Rotary evaporation under reduced pressure (40–60°C) followed by sublimation in vacuo yields >99% purity. Ethyl acetate extraction at pH 4.5–5.0 (adjusted with H₂SO₄) is critical for acid stability .
Advanced Research Questions
Q. How can regioselectivity challenges during substituent introduction be addressed?
- Methodological Answer : Steric effects from diisopropyl groups hinder electrophilic substitution at the 3-position. Computational modeling (DFT) predicts preferential reactivity at the 2- and 5-positions. Experimental validation involves competitive reactions with deuterated analogs monitored via LC-MS .
Q. What analytical methods resolve discrepancies in spectroscopic data for derivatives?
- Methodological Answer : Cross-referencing IR (carbonyl stretch at 1680–1700 cm⁻¹) with ¹H NMR coupling constants (J = 3–5 Hz for pyrrole protons) clarifies structural ambiguities. For example, ESIMS m/z 354.2 in related compounds confirms cyclopropylmethyl substitution .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies show decomposition above pH 10 (pKa ~9.5). Buffered solutions (pH 4–8) at 4°C maintain integrity for >72 hours. Acidic conditions (pH <3) induce decarboxylation, monitored via TLC and HPLC .
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
